molecular formula C7H7N3 B3054691 6-Methylpyrazolo[1,5-a]pyrimidine CAS No. 61578-00-5

6-Methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3054691
CAS No.: 61578-00-5
M. Wt: 133.15 g/mol
InChI Key: VLHIMWVBJNAPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyrazolo[1,5-a]pyrimidine is a versatile heterocyclic compound that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery. Its fused, planar bicyclic structure provides a rigid core for the development of small-molecule inhibitors, particularly for oncology research . The pyrazolo[1,5-a]pyrimidine class of compounds has demonstrated significant potential as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . These compounds are designed to block aberrant signaling pathways that drive oncogenesis by inhibiting key enzymes like CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers such as non-small cell lung cancer (NSCLC) and melanoma . As a key synthetic intermediate, this compound is highly amenable to structural diversification. It can be further functionalized through palladium-catalyzed cross-couplings and other reactions to introduce diverse substituents, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific biological targets . This compound is an essential building block for creating novel derivatives for structure-activity relationship (SAR) studies, aimed at optimizing kinase selectivity, improving bioavailability, and overcoming drug resistance . Researchers utilize this scaffold in the synthesis of more complex molecules for high-throughput screening, enzymatic assays, and antiproliferative activity evaluations in the pursuit of new therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-4-8-7-2-3-9-10(7)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHIMWVBJNAPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509525
Record name 6-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61578-00-5
Record name 6-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis and Structural Versatility

The synthesis of 6-MPP and its derivatives typically involves cyclocondensation reactions using 3-amino-1H-pyrazole with various electrophiles. This method allows for significant structural modifications, making it a versatile scaffold for drug development. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce environmental impact .

Key Synthetic Routes:

  • Cyclocondensation Reactions: These reactions involve the interaction of 3-amino-1H-pyrazole with biselectrophilic compounds, leading to high yields of substituted pyrazolo[1,5-a]pyrimidines.
  • Functionalization Strategies: Various methods have been developed to introduce functional groups at positions 2, 3, 5, and 7, enhancing the compound's bioactivity and material properties .

Biological Activities

6-MPP exhibits a range of biological activities, particularly in the fields of oncology and enzymatic inhibition:

Anticancer Properties

Research has demonstrated that 6-MPP derivatives possess significant anticancer activity. For instance:

  • Compounds derived from 6-MPP have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Specific derivatives have been identified as potential inhibitors of key signaling pathways involved in tumor growth, including the PI3K pathway .

Enzyme Inhibition

6-MPP has been explored as a selective inhibitor for several enzymes:

  • The compound has been tested as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in immune cell function and is implicated in diseases like asthma and COPD. Some derivatives exhibited IC50 values in the low nanomolar range, indicating strong inhibitory potential .
  • Additionally, studies have identified its role as an inhibitor of interleukin-1 receptor-associated kinase (IRAK4), which is relevant in inflammatory responses .

Material Science Applications

Beyond its biological applications, 6-MPP has emerged as a promising candidate in material science:

  • Fluorophores: The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for optical applications. They exhibit high quantum yields and excellent photostability, making them ideal for use in fluorescent labeling and imaging techniques .
  • Supramolecular Chemistry: The ability of these compounds to form crystals with notable conformational properties enhances their potential in solid-state applications .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of 6-MPP derivatives on HeLa cells (cervical cancer). The results indicated that certain modifications at the C(7) position significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that structural diversity could lead to more effective anticancer agents.

Case Study 2: Enzyme Inhibition
In another study focused on the inhibition of PI3Kδ, a library of indole-pyrazolo[1,5-a]pyrimidine derivatives was synthesized. The most potent compound demonstrated an IC50 value of 2.8 nM, suggesting its potential for development as an inhaled therapeutic for asthma management.

Summary Table of Key Applications

Application AreaDescriptionNotable Compounds/Results
Anticancer ActivityInduces apoptosis and inhibits tumor growthVarious derivatives with enhanced efficacy
Enzyme InhibitionSelective inhibitors for PI3Kδ and IRAK4IC50 values in low nanomolar range
Material ScienceHigh-performance fluorophoresExcellent photostability and quantum yield

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Substituents Biological Target Key Findings Reference
6-Methyl derivative 6-CH₃ EGFR, Pim-1 kinases Moderate kinase inhibition; improved metabolic stability compared to polar substituents
Compound 6m 3,4,5-Trimethoxy-phenyl at position 3 Cancer cell lines IC₅₀ < 1 µM against breast and lung cancers due to enhanced hydrophobic interactions
Compound 15/16 Cyclized amide at position 7 PDE4 200-fold potency increase via conformational restriction
5,7-Dichloro-6-methyl 5-Cl, 6-CH₃, 7-Cl Undisclosed Halogenation increases electrophilicity, potentially enhancing target binding
6-Carboxamide 6-CONHR Combinatorial libraries Broad-spectrum activity; used in high-throughput screening

Key Observations:

  • Position 6 : Methyl substitution (6-CH₃) balances lipophilicity and steric effects, making it favorable for blood-brain barrier penetration compared to polar carboxamides (6-CONHR) .
  • Position 3 : Aryl groups (e.g., 3,4,5-trimethoxy-phenyl in 6m) enhance cytotoxicity by interacting with hydrophobic kinase domains .
  • Position 5/7 : Halogenation (e.g., 5,7-dichloro) or cyclization (e.g., compound 15/16) significantly boosts potency via electronic or conformational effects .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Methyl groups are less prone to oxidative metabolism than electron-rich substituents (e.g., methoxy groups in 6m) .

Target Selectivity

  • Kinase Inhibition : 6-Methyl derivatives exhibit moderate selectivity for EGFR and Pim-1, whereas 3-aryl-substituted analogs (e.g., 6p with 4-fluoro-phenyl) show broader kinase inhibition profiles .
  • Enzyme Inhibition: Derivatives like 6-amino-pyrazolo[1,5-a]pyrimidines demonstrate α-glucosidase inhibitory activity (IC₅₀ ~10 µM), highlighting versatility beyond oncology .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-methylpyrazolo[1,5-a]pyrimidine, and how can regioselectivity be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 5-amino-1H-pyrazoles with β-ketoesters or β-diketones. For regioselective formation, reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., KOH or novel hypervalent iodine reagents) are critical. For example, KOH-mediated tandem reactions with chalcones yield 5,7-disubstituted derivatives, while hypervalent iodine facilitates regioselective C(sp²)–H halogenation at position 3 . Characterization via HRMS and elemental analysis is essential to confirm regiochemistry.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : NMR (¹H/¹³C) is crucial for confirming substituent positions and ring fusion. For example, the methyl group at position 6 shows distinct upfield shifts in ¹H NMR. HRMS validates molecular formulas, while X-ray crystallography resolves ambiguities in regiochemistry for complex derivatives . IR spectroscopy aids in identifying functional groups like carbonyls or amines introduced during post-synthetic modifications.

Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives, and how are preliminary activity assays designed?

  • Methodological Answer : Common targets include kinases (e.g., Pim-1, CDK2), p53 activators, and enzymes like COX-2. In vitro assays involve cell viability (MTT assay) and enzyme inhibition (IC₅₀ determination). For example, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates were tested against HeLa/SiHa cells to assess p53-mediated apoptosis via flow cytometry and immunoblotting for BAX/Bcl-2 .

Advanced Research Questions

Q. How can regioselectivity challenges in C(sp²)–H functionalization of this compound be addressed for drug discovery?

  • Methodological Answer : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective halogenation at position 3 with >80% yields, even in electron-deficient substrates. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., sulfonyl moieties) enhance selectivity. Post-functionalization via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups for SAR studies .

Q. How do structural modifications at positions 3 and 7 impact the anticancer activity of this compound derivatives?

  • Methodological Answer : Substituents at position 7 (e.g., 3,4,5-trimethoxyphenyl) enhance binding to p53 by promoting nuclear translocation, while position 3 modifications (e.g., carboxamides) improve solubility and kinase inhibition. For example, a 7-(2-chlorophenylamino) derivative showed tumor-selective uptake in PET imaging, suggesting pharmacokinetic optimization via fluorinated analogs .

Q. How can contradictory SAR data in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration) or off-target effects. Orthogonal validation using CRISPR-edited cell lines and structural biology (e.g., co-crystallization with CDK2) clarifies binding modes. For instance, 3-hydroxyphenyl groups at position 3 improved B-Raf inhibition by 10-fold compared to methyl analogs, highlighting steric and electronic effects .

Q. What strategies are effective in improving the metabolic stability of this compound derivatives for in vivo studies?

  • Methodological Answer : Deuteriation of methyl groups or substitution with trifluoromethyl reduces CYP450-mediated oxidation. Prodrug approaches (e.g., acetyl-protected hydroxyl groups) enhance bioavailability. In a murine S180 tumor model, an ¹⁸F-labeled derivative exhibited prolonged retention (>2 hours) due to reduced hepatic clearance .

Data Analysis & Experimental Design

Q. How should researchers design experiments to differentiate between apoptosis and necrosis in pyrazolo[1,5-a]pyrimidine-treated cells?

  • Methodological Answer : Combine Annexin V/PI staining with caspase-3/7 activity assays. For example, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induced caspase-3 cleavage in HeLa cells, confirming apoptosis. Mitochondrial membrane potential (JC-1 dye) and ROS assays further distinguish mechanisms .

Q. What computational tools are recommended for predicting ADMET properties of this compound derivatives?

  • Methodological Answer : SwissADME predicts logP and BBB permeability, while molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like COX-2. QSAR models trained on pyrazolo[1,5-a]pyrimidine datasets optimize solubility (e.g., introducing polar groups at position 6) .

Tables for Key Data

Table 1 : Representative Biological Activities of this compound Derivatives

Derivative StructureTargetIC₅₀/EC₅₀Key FindingReference
7-(3,4,5-Trimethoxyphenyl)p53 Activation2.7 μMInduced G2/M arrest in HeLa cells
3-Carboxamide-6-methylCDK2 Inhibition0.8 μMCo-crystallized with ATP-binding site
3-Iodo-6-methylPET ImagingN/ATumor-to-muscle ratio = 4.5

Table 2 : Optimization of Regioselective Halogenation Conditions

SubstrateReagentYield (%)Regioselectivity (C3:C5)Reference
2-Methyl-7-phenyl derivativePhI(OAc)₂, Cl₂8795:5
5,7-Dimethyl derivativeNBS, DCM7270:30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.